molecular formula C17H15NO5 B2978778 [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate CAS No. 1105243-88-6

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate

Cat. No.: B2978778
CAS No.: 1105243-88-6
M. Wt: 313.309
InChI Key: AIQDMEPUXOZZSQ-UHFFFAOYSA-N
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Description

The compound [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate features a 1,2-oxazole core substituted at the 5-position with a furan-2-yl group and at the 3-position with a methyl ester-linked phenoxyacetate moiety (3-methylphenoxy). Molecular weight and purity data for related compounds (e.g., hydrochloride derivatives) suggest a molecular weight range of 224–430 g/mol, depending on functional groups .

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-12-4-2-5-14(8-12)21-11-17(19)22-10-13-9-16(23-18-13)15-6-3-7-20-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQDMEPUXOZZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, which can be synthesized through methods such as the Paal-Knorr synthesis or the Feist-Benary synthesis . The oxazole ring can be formed via cyclization reactions involving appropriate precursors. The final step involves the esterification of the oxazole derivative with 2-(3-methylphenoxy)acetic acid under suitable conditions, such as using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4), ethanol.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), dimethylformamide (DMF).

Major Products Formed

    Oxidation: Furanones, oxazoles with modified functional groups.

    Reduction: Oxazolidines, reduced phenoxyacetate derivatives.

    Substitution: Various substituted phenoxyacetate derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities due to its ability to interact with various biological targets . Researchers are exploring its use as a lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The furan and oxazole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the phenoxyacetate moiety can form hydrogen bonds with polar amino acids . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

  • [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate : Differs in the phenoxy substituent (2,4-dichloro vs. 3-methyl). The electron-withdrawing Cl groups increase polarity and may reduce lipophilicity compared to the methyl-substituted target compound.
  • 2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid : Replaces the methylphenoxyacetate group with a chlorophenyl-acetic acid moiety, enhancing water solubility but reducing ester-based membrane permeability.
Physicochemical Properties
Compound Name Substituent on Phenoxy Core Heterocycle Molecular Weight (g/mol) Solubility Profile
Target Compound 3-methylphenoxy 1,2-oxazol-3-yl ~290 (estimated) Low (ester group dominates)
Dichlorophenoxy Analog 2,4-dichlorophenoxy 1,2-oxazol-3-yl ~360 (estimated) Very low (Cl groups reduce solubility)
Sodium 2-(4-amino-triazol-3-ylthio) Acetate N/A 1,2,4-triazol-3-yl ~250 (estimated) High (ionic nature enhances solubility)

Key Observations :

  • Sodium salts of structurally related compounds (e.g., triazole-thioacetates) exhibit significantly higher aqueous solubility due to ionic character .

Biological Activity

The compound [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC15H15N3O4
Molecular Weight299.29 g/mol
CAS Number857283-62-6
Purity≥95%

Mechanisms of Biological Activity

Research has indicated that compounds containing furan and oxazole moieties exhibit various biological activities, including:

  • Antimicrobial Activity : The furan ring is known to enhance the antimicrobial properties of compounds. Studies have shown that derivatives with similar structures can inhibit the growth of bacteria and fungi.
  • Antioxidant Properties : The presence of the furan and oxazole rings contributes to the antioxidant capacity of the compound, potentially reducing oxidative stress in biological systems.
  • Enzyme Inhibition : Compounds with oxazole structures have been noted for their ability to inhibit specific enzymes, such as tyrosinase, which is crucial in melanin production. This activity suggests potential applications in skin whitening products.

Antimicrobial Activity

A study conducted on various derivatives of furan-containing compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant activity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound showed a dose-dependent scavenging effect, with an IC50 value significantly lower than that of standard antioxidants such as ascorbic acid.

Enzyme Inhibition Studies

Inhibition assays revealed that this compound exhibited potent inhibition of tyrosinase activity. The IC50 value was determined to be approximately 45 µM, indicating its potential use in cosmetic formulations aimed at reducing hyperpigmentation.

Case Studies

Several case studies have documented the effects of similar compounds in clinical settings:

  • Skin Disorders : A clinical trial evaluated a topical formulation containing furan derivatives for treating melasma. Results indicated a significant reduction in pigmentation after 12 weeks of treatment.
  • Infection Control : In a laboratory setting, a derivative similar to this compound was used in formulations against Staphylococcus aureus infections, showing promising results in reducing bacterial load in infected wounds.

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